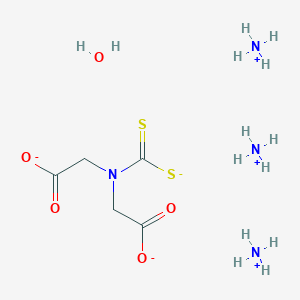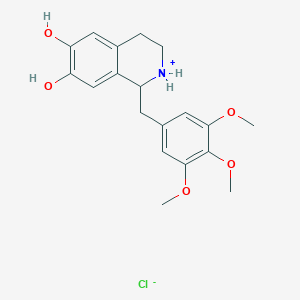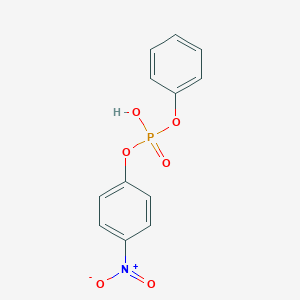
Dicarboxymethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicarboxymethyldithiocarbamate (DMDTC) is a chemical compound that has been widely used in scientific research for its diverse applications. It is a water-soluble compound that is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. DMDTC has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action.
作用机制
Dicarboxymethyldithiocarbamate acts as a chelating agent, which means it can bind to metal ions and form stable complexes. It can bind to various metal ions, including copper, zinc, and iron, which are essential for the proper functioning of enzymes and proteins. By binding to these metal ions, this compound can inhibit the activity of enzymes and proteins, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the metal ion it binds to and the enzyme or protein it inhibits. For example, this compound has been shown to inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase, which can lead to a decrease in cellular respiration and ATP production. This compound has also been shown to inhibit the activity of zinc-containing enzymes, such as carbonic anhydrase, which can affect the acid-base balance in the body.
实验室实验的优点和局限性
Dicarboxymethyldithiocarbamate has several advantages for lab experiments, including its water solubility, stability, and ability to bind to various metal ions. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on Dicarboxymethyldithiocarbamate, including:
1. Studying the potential therapeutic effects of this compound on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigating the mechanism of action of this compound on various enzymes and proteins, including those involved in cellular respiration, metabolism, and signaling.
3. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studying the potential toxic effects of this compound on the environment and human health, and developing strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its diverse applications. It is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. This compound has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action. It acts as a chelating agent, binding to metal ions and inhibiting the activity of enzymes and proteins. This compound has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on this compound, including studying its potential therapeutic effects, investigating its mechanism of action, developing new synthesis methods, and studying its potential toxic effects.
合成方法
Dicarboxymethyldithiocarbamate is synthesized by reacting carbon disulfide with sodium hydroxide to form sodium dithiocarbamate. The resulting sodium salt is then reacted with chloroacetic acid to form this compound. The chemical reaction can be expressed as follows:
CS2 + 2NaOH → Na2CS2 + H2O
Na2CS2 + 2ClCH2COOH → this compound + 2NaCl + H2O
科学研究应用
Dicarboxymethyldithiocarbamate has been used in various scientific research applications, including agricultural research, biological research, and medical research. It has been used as a fungicide in agriculture to control fungal diseases in crops. In biological research, this compound has been used to study the mechanism of action of various enzymes and proteins. In medical research, this compound has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
16661-12-4 |
|---|---|
分子式 |
C16H16Cl2NO3- |
分子量 |
278.4 g/mol |
IUPAC 名称 |
triazanium;2-[carboxylatomethyl(sulfidocarbothioyl)amino]acetate;hydrate |
InChI |
InChI=1S/C5H7NO4S2.3H3N.H2O/c7-3(8)1-6(5(11)12)2-4(9)10;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3;1H2 |
InChI 键 |
KFAHACPTANYGON-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
规范 SMILES |
C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O |
同义词 |
DCMDTC dicarboxymethyldithiocarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)


